molecular formula C20H17Cl2N3O B2670804 N,1-bis(4-chlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 899750-03-9

N,1-bis(4-chlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

Cat. No.: B2670804
CAS No.: 899750-03-9
M. Wt: 386.28
InChI Key: DSPDUSCQZIGRRC-UHFFFAOYSA-N
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Description

N,1-bis(4-chlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrrolo[1,2-a]pyrazine core, which is a fused bicyclic structure, and is substituted with chlorophenyl groups. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,1-bis(4-chlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide typically involves multistep organic synthesis One common method includes the cyclization of appropriate precursors under controlled conditions For instance, the reaction may start with the condensation of 4-chloroaniline with a suitable diketone to form an intermediate, which then undergoes cyclization to yield the desired pyrrolo[1,2-a]pyrazine core

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography. The choice of solvents and reagents is also crucial to ensure the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N,1-bis(4-chlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N,1-bis(4-chlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of N,1-bis(4-chlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridines: These compounds share a similar fused bicyclic structure and are known for their wide range of applications in medicinal chemistry.

    Piperazines: Another class of heterocyclic compounds with structural similarities and diverse biological activities.

Uniqueness

N,1-bis(4-chlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is unique due to the presence of both chlorophenyl and carboxamide groups, which impart distinct chemical properties and potential biological activities. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

N,1-bis(4-chlorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17Cl2N3O/c21-15-5-3-14(4-6-15)19-18-2-1-11-24(18)12-13-25(19)20(26)23-17-9-7-16(22)8-10-17/h1-11,19H,12-13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSPDUSCQZIGRRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=CC=CN21)C3=CC=C(C=C3)Cl)C(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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